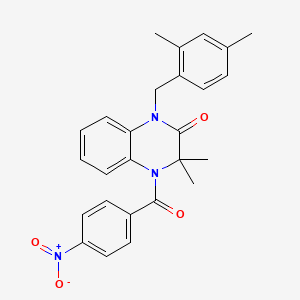![molecular formula C18H17F3N4O B6140501 1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)
1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of pyrazolopyrimidine compounds and has shown promising results in preclinical studies.
Mécanisme D'action
1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its aberrant activation has been implicated in the pathogenesis of various B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models of cancer. It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. This compound also enhances the activity of immune cells, such as T-cells and natural killer cells, which play an important role in the body's defense against cancer. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol in lab experiments include its potent anti-tumor activity, selectivity for BTK, and favorable safety profile. This compound can be used as a single agent or in combination with other drugs, and has shown promising results in preclinical studies. However, the limitations of using this compound include its limited availability and high cost, which may limit its use in some labs.
Orientations Futures
There are several future directions for the research and development of 1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol. One area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, there is ongoing research to optimize the dosing and administration of this compound to maximize its efficacy and minimize toxicity. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of this compound in patients with various types of cancers.
Méthodes De Synthèse
The synthesis of 1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with 4-(trifluoromethyl)pyrimidine-2-amine to yield 4-(trifluoromethyl)-2-(2-nitrophenyl)pyrimidine. This compound is then reacted with 3-(4-bromophenyl)-1H-pyrazole to yield this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other drugs. This compound inhibits the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3.
Propriétés
IUPAC Name |
1-[3-[3-[4-(trifluoromethyl)pyrimidin-2-yl]phenyl]pyrazol-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-2-14(26)11-25-9-7-15(24-25)12-4-3-5-13(10-12)17-22-8-6-16(23-17)18(19,20)21/h3-10,14,26H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDYHIQKOBGGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CC(=N3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B6140421.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6140428.png)


![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)